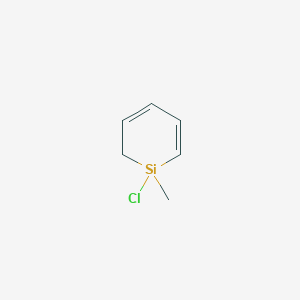
Silacyclohexa-2,4-diene, 1-chloro-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silacyclohexa-2,4-diene, 1-chloro-1-methyl- is a silicon-containing organic compound with the molecular formula C6H9ClSi. This compound is part of the silacyclohexadiene family, which are known for their unique chemical properties due to the presence of silicon in the ring structure. The inclusion of silicon imparts distinct reactivity patterns compared to their carbon analogs, making them of interest in various fields of research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silacyclohexa-2,4-diene, 1-chloro-1-methyl- typically involves the reaction of chlorosilanes with dienes under controlled conditions. One common method is the reaction of 1,3-butadiene with chloromethylsilane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of Silacyclohexa-2,4-diene, 1-chloro-1-methyl- can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Silacyclohexa-2,4-diene, 1-chloro-1-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically performed at low temperatures to prevent over-oxidation.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alkoxides; reactions are often carried out in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Silanes
Substitution: Amino- or alkoxy-substituted silacyclohexadienes
Applications De Recherche Scientifique
Silacyclohexa-2,4-diene, 1-chloro-1-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-containing polymers and materials. It is also employed in the study of silicon-carbon bond formation and reactivity.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of organosilicon chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Silacyclohexa-2,4-diene, 1-chloro-1-methyl- exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of the silicon atom. The silicon atom can stabilize transition states and intermediates, facilitating reactions that are otherwise challenging with carbon analogs. The molecular targets and pathways involved often include the formation of silicon-carbon bonds and the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1-allyl-1-silacyclohexa-2,4-diene
- 1-Chloro-1-sila-2,4-cyclohexadiene
- 1-Methyl-1-silabenzene
Uniqueness
Silacyclohexa-2,4-diene, 1-chloro-1-methyl- is unique due to the presence of both a chlorine atom and a methyl group on the silicon atom, which imparts distinct reactivity patterns. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in various synthetic applications.
Propriétés
Numéro CAS |
63878-63-7 |
|---|---|
Formule moléculaire |
C6H9ClSi |
Poids moléculaire |
144.67 g/mol |
Nom IUPAC |
1-chloro-1-methyl-2H-siline |
InChI |
InChI=1S/C6H9ClSi/c1-8(7)5-3-2-4-6-8/h2-5H,6H2,1H3 |
Clé InChI |
WZTDUCGYELJUTH-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


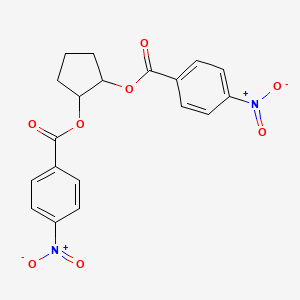
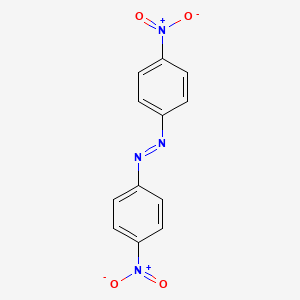
![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14157312.png)

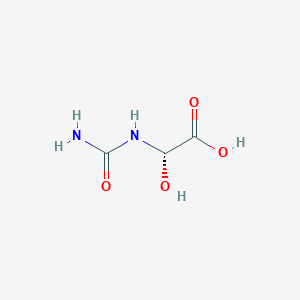
![N-[(4-chlorophenyl)carbamoyl]-L-alanine](/img/structure/B14157325.png)

![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157328.png)
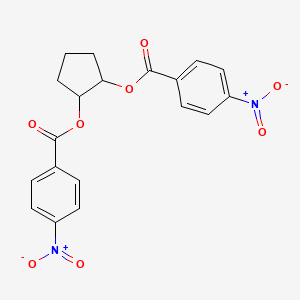
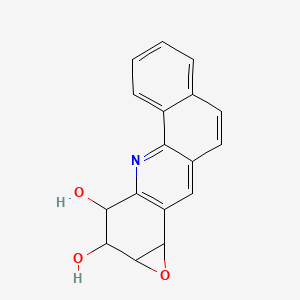
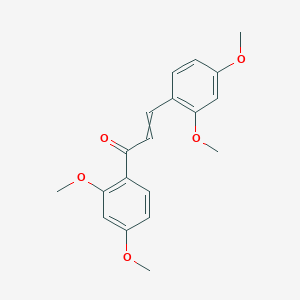
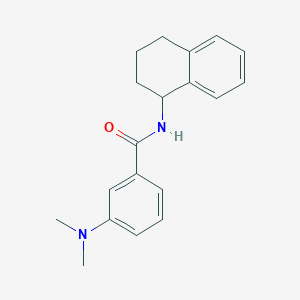

![1-[2-(Hydroxymethyl)phenyl]ethane-1,2-diol](/img/structure/B14157366.png)
